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molecular formula C12H15NO2Si B8383400 Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Cat. No. B8383400
M. Wt: 233.34 g/mol
InChI Key: NXMSEONDBLINJJ-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

Methyl 2-bromoisonicotinate (216 g, 1 mol), dry acetonitrile (1.7 L), ethynyl(trimethyl)silane (117 g, 1.2 mol), diisopropylamine (122 g, 1.2 mol), and dichlorobis(triphenylphosphine)palladium (36 g, 0.05 mol) were placed into a well dried three necked flask which was twice purged with a stream of nitrogen. The reaction mixture was stirred for 0.5 hours, cooled to 10° C. and copper iodide (19 g, 0.1 mol) was added under a stream of nitrogen. At 20° C., the reaction mixture became thick and black and an exotherm was observed which was followed by formation of a precipitate. After the addition of copper iodide, the reaction mixture was stirred for further 2 hours at ambient temperature. The precipitated residue was separated by filtration and twice washed with diethyl ether (800 mL). The filtrate was washed with saturated ammonium chloride (2×300 mL) and brine (2×300 mL). After drying over sodium sulfate, the solvent was evaporated. The residue was purified using a silica gel column, eluting with hexane followed by 5% ethyl acetate in petroleum ether to yield 191 g (82%) of methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
36 g
Type
catalyst
Reaction Step Four
Quantity
19 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
1.7 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]([Si:14]([CH3:17])([CH3:16])[CH3:15])#[CH:13].C(NC(C)C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C(#N)C>[CH3:15][Si:14]([C:12]#[C:13][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6])([CH3:17])[CH3:16] |^1:27,46|

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CN1
Step Two
Name
Quantity
117 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Three
Name
Quantity
122 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
36 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Five
Name
Quantity
19 g
Type
catalyst
Smiles
[Cu](I)I
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I
Step Seven
Name
Quantity
1.7 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried three necked flask which
CUSTOM
Type
CUSTOM
Details
was twice purged with a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
At 20° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for further 2 hours at ambient temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitated residue was separated by filtration
WASH
Type
WASH
Details
twice washed with diethyl ether (800 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated ammonium chloride (2×300 mL) and brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 191 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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